

Structure-activity relationship of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" derivatives

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Compound of Interest

Compound Name: *N*-(4-Amino-5-methoxy-2-methylphenyl)benzamide

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Comparative Analysis of Benzamide Derivatives as Potential Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of various N-phenylbenzamide derivatives as kinase inhibitors. Due to the limited availability of specific experimental data on "**N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**" derivatives in the public domain, this guide focuses on structurally related benzamide analogs with reported anticancer and kinase inhibitory activities. The presented data and methodologies serve as a valuable reference for the design and development of novel kinase inhibitors based on the benzamide scaffold.

Comparison of Biological Activities

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected benzamide derivatives from various studies. These compounds, while not direct derivatives of "**N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**," share the core benzamide structure and provide insights into the SAR of this chemical class.

Compound ID	Structure	Target Cell Line/Kinase	IC50 (μM)	Reference
Compound 7	2,6-dichloro-9-(4-((3-(trifluoromethyl)phenyl)carbamoyl)benzyl)-9H-purine	K562 (Leukemia)	2.27	[1]
HL-60 (Leukemia)	1.42	[1]		
OKP-GS (Renal Carcinoma)	4.56	[1]		
Compound 10	2,6-dichloro-9-(4-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamoyl)benzyl)-9H-purine	K562 (Leukemia)	2.53	[1]
HL-60 (Leukemia)	1.52	[1]		
Bcr-Abl1 Kinase	>10	[1]		
Compound 4c	2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide	A549 (Lung Cancer)	0.56	[2]
PC-3 (Prostate Cancer)	2.46	[2]		

HepG2 (Liver Cancer)	2.21	[2]		
Compound 5d	Pyrimidine derivative with 2-amino-N-methoxybenzamide	EGFR Kinase	0.095	[2]
Compound 5h	Pyrimidine derivative with 2-amino-N-methoxybenzamide	EGFR Kinase	0.071	[2]
Compound 4e	2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide	A549 (Lung Cancer)	8.9	[3]
HeLa (Cervical Cancer)	11.1	[3]		
MCF-7 (Breast Cancer)	9.2	[3]		
Compound 4f	2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide	A549 (Lung Cancer)	7.5	[3]
HeLa (Cervical Cancer)	9.3	[3]		
MCF-7 (Breast Cancer)	8.9	[3]		

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) for kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining in the solution after a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.^[4]

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the kinase, substrate, and kinase reaction buffer to the wells of the plate.
- Add the diluted test compound or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

- Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the assay kit manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- Test compound
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

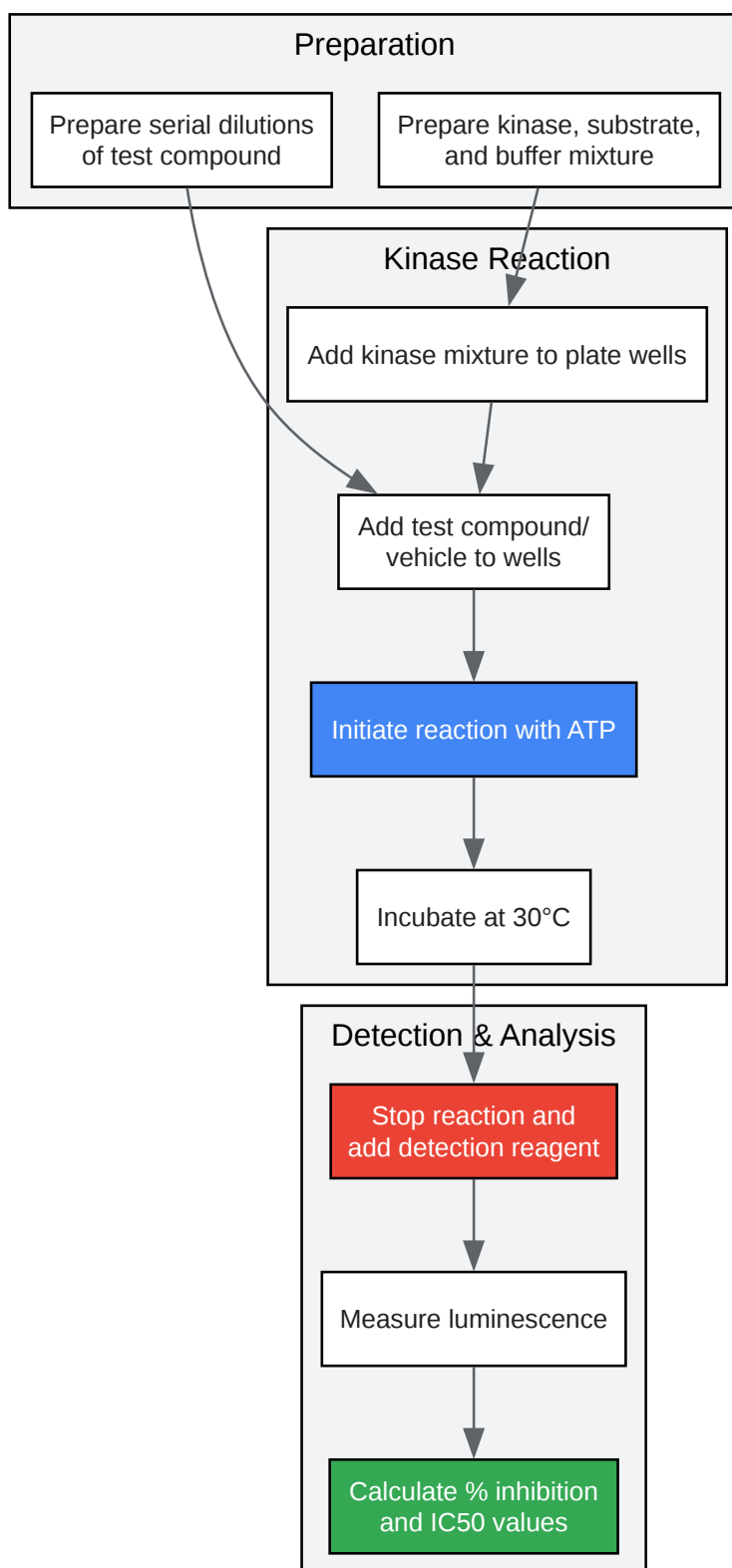
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control wells.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

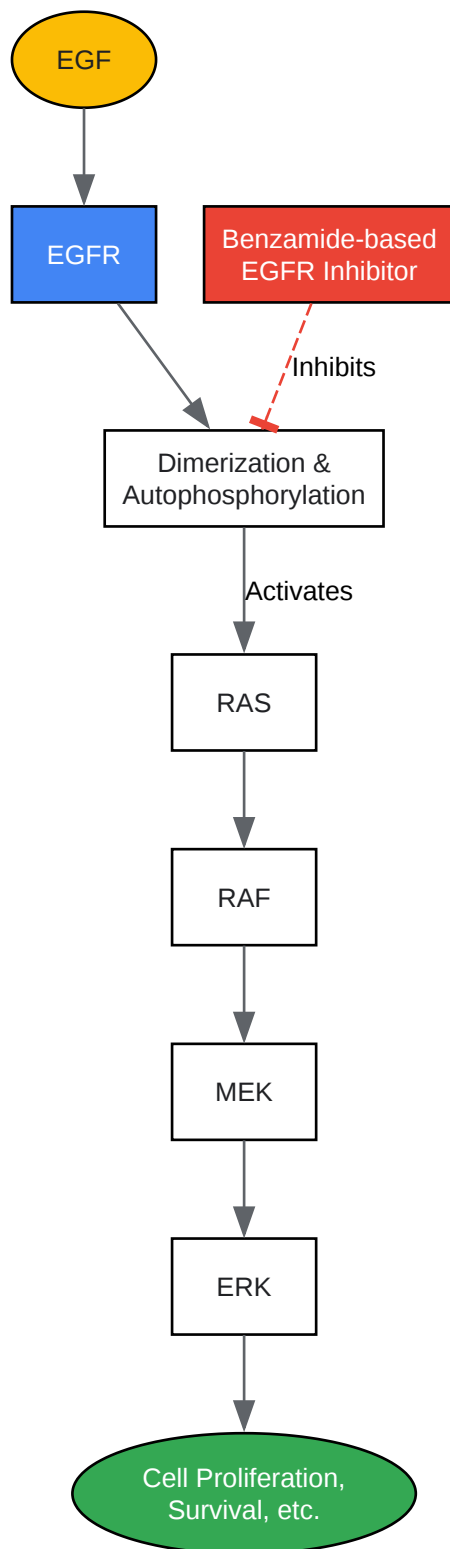
General Workflow for In Vitro Kinase Inhibition Assay



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Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Simplified EGFR Signaling Pathway



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Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of benzamide derivatives.

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- To cite this document: BenchChem. [Structure-activity relationship of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216815#structure-activity-relationship-of-n-4-amino-5-methoxy-2-methylphenyl-benzamide-derivatives]

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